Halo-PEG(2)-叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .

Synthesis Analysis

The HaloTag® Protein is encoded by a variety of HaloTag® Vectors, which are designed to allow protein fusions . The ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .Molecular Structure Analysis

DOPE-PEG(2000)-HALO-TAG is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[polyethylene glycol-2000]-N-[chlorohexyltriethylene glycol] (ammonium salt) . The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis

The amine group on Halo-PEG(4)-NH2 hydrochloride allows for easy attachment to other molecules or surfaces through simple chemical reactions .Physical and Chemical Properties Analysis

The molecular formula of DOPE-PEG(2000)-HALO-TAG is C145H285ClN3O59P (average MW due to polydispersity of PEG). Its percent composition is C 56.52%, H 9.32%, Cl 1.15%, N 1.36%, O 30.63% P 1.01% .科学研究应用

合成和表征

- Halo-PEG(2)-叠氮化物及其衍生物用于合成功能化聚乙二醇 (PEG) 叠氮化物,这对于偶联化学和靶向给药非常重要。对叠氮化物掺入 PEG 聚合物的量化对于其有效使用至关重要,而 1H NMR 分析是用于此目的的常用方法 (Semple 等人,2016)。

点击化学和偶联

- Halo-PEG(2)-叠氮化物在“点击化学”中发挥着至关重要的作用,促进了叠氮化物末端的异双功能 PEG 的合成,可用于偶联各种配体 (Hiki 和 Kataoka,2007)。

- 它还用于开发具有明确晶体纳米结构的水和醇可加工纳米线,适用于制造有机场效应晶体管 (OFET) (Kim 等人,2015)。

生物医学应用

- 在生物医学领域,Halo-PEG(2)-叠氮化物用于肽和蛋白质的 PEG 化,通过提高溶解度和降低免疫原性来改善其治疗特性 (Roberts 等人,2002)。

- 它还用于合成用于细胞递送的可生物降解水凝胶,使用点击化学合成的基于 PEG 的水凝胶显示出改进的机械性能以及细胞附着和增殖的能力 (Liu 等人,2009)。

表面改性和功能化

- Halo-PEG(2)-叠氮化物用于表面的改性,例如用 PEG 对 Si(100) 表面进行功能化以创建防污涂层,提高生物相容性并减少蛋白质吸附 (Flavel 等人,2013)。

- 它还有助于将碳水化合物和蛋白质固定在固体表面上,从而能够创建具有特定生物功能的表面 (Sun 等人,2006)。

环境和材料科学应用

- 在环境和材料科学中,掺入 Halo-PEG(2)-叠氮化物的改性聚合物用于防止透明软木的光降解,当暴露在户外条件下时表现出改进的稳定性和保色性 (Grelier 等人,2007)。

作用机制

Target of Action

Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .

Mode of Action

Azido-PEG2-C6-Cl acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . Azido-PEG2-C6-Cl contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Azido-PEG2-C6-Cl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .

Result of Action

The primary result of the action of Azido-PEG2-C6-Cl is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.

Action Environment

The action of Azido-PEG2-C6-Cl, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.

生化分析

Biochemical Properties

Azido-PEG2-C6-Cl plays a crucial role in biochemical reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Molecular Mechanism

Azido-PEG2-C6-Cl exerts its effects at the molecular level through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

属性

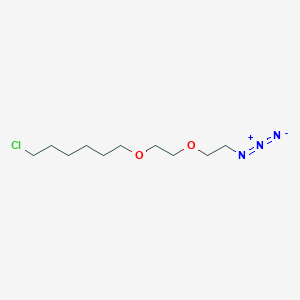

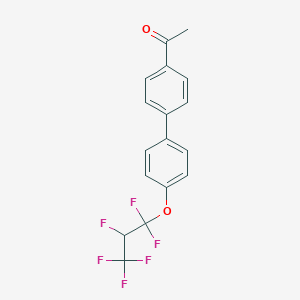

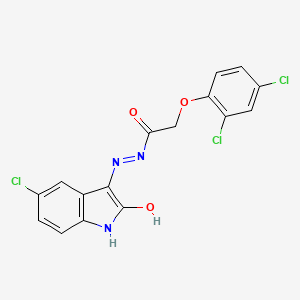

IUPAC Name |

1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFXLLWUHUFAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

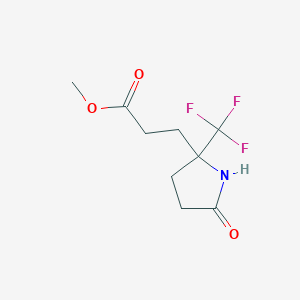

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)

![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

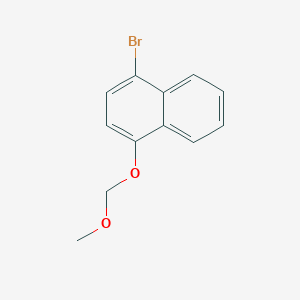

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)